Cas no 1695-04-1 (2-Methoxyphenyl Phenyl Ether)

2-Methoxyphenyl Phenyl Ether 化学的及び物理的性質
名前と識別子
-
- Benzene,1-methoxy-2-phenoxy-
- 1-METHOXY-2-PHENOXYBENZENE
- o-Methoxyphenyl phenyl ether
- 2-Methoxydiphenylether
- Phenyl(2-methoxyphenyl) ether
- o-Methoxyphenyl(phenyl) ether
- 2-Methoxyphenyl Phenyl Ether
- DTXSID50871848
- AM20030132
- MFCD00025721
- 2-Methoxydiphenyl ether
- phenoxyanisole
- FT-0653184
- 1-Methoxy-2-phenoxybenzene #
- NSC-66192
- Benzene, 1-methoxy-2-phenoxy-
- o-phenoxyanisol
- A811114
- SCHEMBL791852
- 2-Phenoxyanisole
- AKOS015851896
- NSC66192
- 1695-04-1
- 1-methoxy-2-phenoxy-benzene
- HS-4570
- DB-014138
- O-PHENOXYANISOLE
- G62943
-
- インチ: InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3
- InChIKey: ROXWCQWMXHSVNZ-UHFFFAOYSA-N
- SMILES: COC1C=CC=CC=1OC1C=CC=CC=1
計算された属性
- 精确分子量: 200.08376
- 同位素质量: 200.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 18.5A^2
じっけんとくせい
- 密度みつど: 1.0907 (rough estimate)
- ゆうかいてん: 79°C
- Boiling Point: 288°C (estimate)
- フラッシュポイント: 112°C
- Refractive Index: 1.5951 (estimate)
- PSA: 18.46
2-Methoxyphenyl Phenyl Ether Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M224183-1g |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 1g |
$ 370.00 | 2022-03-31 | ||
TRC | M224183-50mg |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 50mg |
$ 132.00 | 2023-09-07 | ||
abcr | AB588082-250mg |
1-Methoxy-2-phenoxybenzene; . |
1695-04-1 | 250mg |
€153.40 | 2024-04-19 | ||
Ambeed | A389114-1g |
1-Methoxy-2-phenoxybenzene |
1695-04-1 | 95% | 1g |
$158.0 | 2024-04-23 | |
abcr | AB588082-5g |
1-Methoxy-2-phenoxybenzene; . |
1695-04-1 | 5g |
€895.40 | 2024-04-19 | ||
1PlusChem | 1P007VC9-5g |
Benzene,1-methoxy-2-phenoxy- |
1695-04-1 | 95% | 5g |
$556.00 | 2024-06-19 | |
A2B Chem LLC | AD66409-5g |
Benzene,1-methoxy-2-phenoxy- |
1695-04-1 | 95% | 5g |
$444.00 | 2024-04-20 | |
Ambeed | A389114-250mg |
1-Methoxy-2-phenoxybenzene |
1695-04-1 | 95% | 250mg |
$59.0 | 2024-04-23 | |
TRC | M224183-100mg |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 100mg |
$310.00 | 2023-05-18 | ||
TRC | M224183-10mg |
2-Methoxyphenyl Phenyl Ether |
1695-04-1 | 10mg |
$ 57.00 | 2023-09-07 |
2-Methoxyphenyl Phenyl Ether 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-Methoxyphenyl Phenyl Etherに関する追加情報
Professional Introduction to 2-Methoxyphenyl Phenyl Ether (CAS No. 1695-04-1)
2-Methoxyphenyl Phenyl Ether, chemically known by its CAS number 1695-04-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether, also referred to as o-anisyl anisole or p-anisyl anisole depending on the orientation of the methoxy group, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of 2-Methoxyphenyl Phenyl Ether consists of two phenyl rings connected by a methoxy bridge. This configuration imparts distinct electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the methoxy group (-OCH₃) enhances the compound's solubility in polar solvents and influences its reactivity in chemical transformations.
In recent years, researchers have been exploring the pharmacological potential of 2-Methoxyphenyl Phenyl Ether. Its aromatic framework and methoxy substituents make it a candidate for designing novel bioactive molecules. Studies have indicated that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer research. The interaction of 2-Methoxyphenyl Phenyl Ether with biological targets has been a focal point in medicinal chemistry, particularly in the development of targeted therapies.
One of the most compelling aspects of 2-Methoxyphenyl Phenyl Ether is its role as a building block in drug discovery. The compound's ability to undergo various chemical modifications allows for the synthesis of derivatives with enhanced pharmacological profiles. For instance, researchers have investigated its use in creating small-molecule inhibitors that could modulate enzyme activity associated with diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-Methoxyphenyl Phenyl Ether typically involves etherification reactions between phenolic compounds and alkoxides. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications. These methods often incorporate catalytic processes that minimize byproduct formation, thereby improving efficiency.
From an industrial perspective, 2-Methoxyphenyl Phenyl Ether is also relevant in material science. Its aromatic nature and thermal stability make it suitable for use in polymer additives and specialty coatings. The compound can enhance the durability and performance of materials under various environmental conditions, contributing to innovations in industrial applications.
The safety profile of 2-Methoxyphenyl Phenyl Ether is another critical consideration. While not classified as a hazardous substance, proper handling procedures must be followed to ensure safe laboratory practices. Researchers emphasize the importance of using personal protective equipment (PPE) and working in well-ventilated areas to mitigate any potential risks associated with prolonged exposure.
Recent advancements in computational chemistry have further illuminated the mechanistic aspects of 2-Methoxyphenyl Phenyl Ether interactions. Molecular modeling studies have provided insights into how this compound binds to biological targets, offering a foundation for rational drug design. These computational approaches complement experimental data, enabling more accurate predictions of pharmacological activity.
The future prospects of 2-Methoxyphenyl Phenyl Ether are promising, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions deepens, compounds like 2-Methoxyphenyl Phenyl Ether will continue to play a pivotal role in advancing medical science.
